MOR Biased Agonism: Corydine Displays 3-Fold Higher Functional Potency Than Corydaline Despite 2-Fold Lower Binding Affinity—A Reversed Affinity–Efficacy Relationship
In a direct head-to-head comparison within the same study using identical assay platforms, corydine demonstrated a statistically significant reversed affinity–efficacy relationship relative to corydaline at the human mu-opioid receptor (MOR). In competitive radioligand binding assays using CHO-hMOR cell membranes with [³H]DAMGO, corydine displayed a Ki of 2.82 ± 0.61 μM, approximately 2.3-fold weaker than corydaline (Ki = 1.23 ± 0.29 μM; P < 0.05). However, in the [³⁵S]GTPγS functional assay measuring G protein activation in the same CHO-hMOR system, corydine exhibited an EC₅₀ of 0.51 ± 0.11 μM, approximately 3-fold more potent than corydaline (EC₅₀ = 1.50 ± 0.44 μM). Both compounds acted as full agonists (Emax ~102–104% relative to DAMGO) and critically, neither compound induced β-arrestin2 recruitment in the PathHunter assay using U2OS cells co-expressing hMOR and β-arrestin2, in contrast to the reference agonist DAMGO which effectively recruited β-arrestin2. This G protein-biased agonism profile is a pharmacologically significant differentiator because β-arrestin2 recruitment has been mechanistically linked to opioid-induced respiratory depression and constipation, suggesting that corydine's signaling bias may translate into an improved therapeutic window, although this requires further in vivo side-effect profiling studies [1].
| Evidence Dimension | MOR binding affinity (Ki) and functional G protein activation potency (EC₅₀), plus β-arrestin2 recruitment |
|---|---|
| Target Compound Data | Corydine: Ki = 2.82 ± 0.61 μM (MOR binding); EC₅₀ = 0.51 ± 0.11 μM, Emax = 102 ± 6% (G protein activation); No β-arrestin2 recruitment detected |
| Comparator Or Baseline | Corydaline: Ki = 1.23 ± 0.29 μM (MOR binding); EC₅₀ = 1.50 ± 0.44 μM, Emax = 104 ± 6% (G protein activation); No β-arrestin2 recruitment detected. DAMGO: Ki not reported; EC₅₀ = 0.015 ± 0.002 μM (G protein activation); EC₅₀ = 0.34 ± 0.02 μM (β-arrestin2 recruitment) |
| Quantified Difference | Corydine is ~2.3-fold weaker in binding affinity but ~2.9-fold more potent in G protein activation vs. corydaline (P < 0.05). Corydine is ~34-fold less potent than DAMGO in G protein activation. Both corydine and corydaline show no detectable β-arrestin2 recruitment vs. DAMGO which efficiently recruits β-arrestin2. |
| Conditions | Radioligand binding: CHO-hMOR membranes, [³H]DAMGO; G protein activation: [³⁵S]GTPγS binding, CHO-hMOR membranes; β-arrestin2 recruitment: PathHunter assay, U2OS cells co-expressing hMOR and EA-tagged β-arrestin2. All n = 3–4 independent experiments performed in duplicate. |
Why This Matters
The reversed affinity–efficacy relationship and G protein-biased agonism without β-arrestin2 recruitment are rare pharmacological properties that distinguish corydine from corydaline and classical opioid agonists; procurement of corydine rather than corydaline is essential for research programs investigating biased MOR agonists as potentially safer analgesics.
- [1] Kaserer T, Steinacher T, Kainhofer R, Erli F, Sturm S, Waltenberger B, Schuster D, Spetea M. Identification and characterization of plant-derived alkaloids, corydine and corydaline, as novel mu opioid receptor agonists. Sci Rep. 2020;10(1):13804. Table 2 (Ki), Table 3 (EC₅₀, β-arrestin2), Results section. View Source
